molecular formula C13H19NO5S B2621355 (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate CAS No. 20845-17-4

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate

Cat. No. B2621355
CAS RN: 20845-17-4
M. Wt: 301.36
InChI Key: PXNUQOZOYKVNEI-ZSCHJXSPSA-N
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Description

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate (also known as 4-methylbenzenesulfonate 2-aminopropanoate allyl ester) is an organic compound with a molecular formula of C11H17NO3S. It is a white solid that is soluble in water and has a melting point of 57-59°C. It is a chiral compound, meaning that it exists as two mirror image forms, known as enantiomers. This compound has been widely studied due to its potential applications in various scientific fields, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Nonlinear Optical Properties

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate: has been studied for its nonlinear optical behavior. Researchers have grown single crystals of this compound using water as a solvent and confirmed its lattice parameters and space group through X-ray diffraction . The following properties have been investigated:

Biological and Medicinal Applications

While research is ongoing, the compound’s unique structure suggests potential applications in:

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3/t;5-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNUQOZOYKVNEI-ZSCHJXSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate

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